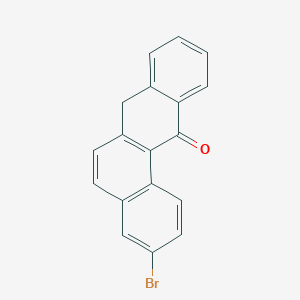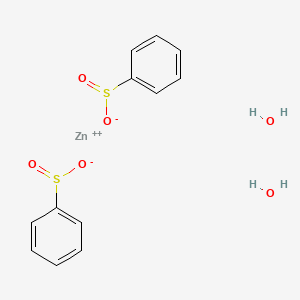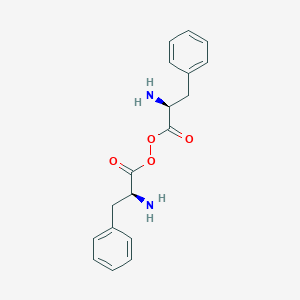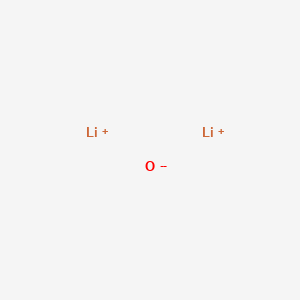
3-bromotetraphen-12(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromotetraphen-12(7H)-one is an organic compound that belongs to the class of brominated aromatic ketones. These compounds are characterized by the presence of a bromine atom attached to an aromatic ring and a ketone functional group. Brominated aromatic ketones are often used in organic synthesis and have various applications in chemical research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromotetraphen-12(7H)-one typically involves the bromination of tetraphen-12(7H)-one. This can be achieved using bromine (Br2) or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or under reflux.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. The choice of brominating agent, solvent, and reaction conditions would be optimized for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
3-bromotetraphen-12(7H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: May be used in the study of biological pathways and interactions involving brominated compounds.
Industry: Used in the production of specialty chemicals, polymers, and materials.
Mécanisme D'action
The mechanism of action of 3-bromotetraphen-12(7H)-one would depend on its specific application
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Signal transduction, metabolic pathways, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-chlorotetraphen-12(7H)-one: Similar structure with a chlorine atom instead of bromine.
3-fluorotetraphen-12(7H)-one: Similar structure with a fluorine atom instead of bromine.
3-iodotetraphen-12(7H)-one: Similar structure with an iodine atom instead of bromine.
Uniqueness
3-bromotetraphen-12(7H)-one is unique due to the presence of the bromine atom, which can influence its reactivity, biological activity, and physical properties compared to its halogenated analogs.
Propriétés
IUPAC Name |
3-bromo-7H-benzo[a]anthracen-12-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrO/c19-14-7-8-15-12(10-14)5-6-13-9-11-3-1-2-4-16(11)18(20)17(13)15/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERYBEVVCAKTGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=C(C=C2)C=C(C=C3)Br)C(=O)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Palmitoyloxy)-2-[(palmitoyloxy)methyl]-4H-pyran-4-one](/img/structure/B7909306.png)
![[[Bis(triphosphonomethyl)amino]-diphosphonomethyl]phosphonic acid](/img/structure/B7909310.png)

![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]borinic acid](/img/structure/B7909331.png)


![N-[9-[(2R,4S,5S)-4-hydroxy-5-(1-methoxy-1-methylperoxy-2,2,2-triphenylethyl)oxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B7909349.png)
![(2S)-2-amino-3-[4-[4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]phenyl]propanoic acid](/img/structure/B7909364.png)
![(2S)-2-[[(E)-3-(9H-fluoren-9-ylmethoxy)-3-oxo-1-phenylprop-1-en-2-yl]amino]propanoic acid](/img/structure/B7909372.png)

![D-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-](/img/structure/B7909389.png)

